molecular formula C13H17N3O4S B2781325 [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878566-73-5

[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No. B2781325
CAS RN: 878566-73-5
M. Wt: 311.36
InChI Key: YTUGWDDSZYOLND-UHFFFAOYSA-N
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Description

[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate, also known as PCEP, is a chemical compound that has been synthesized for scientific research purposes. It has shown potential in various fields of research, including cancer treatment, neurology, and immunology.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate is not fully understood. However, it has been proposed that [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate may inhibit cancer cell growth by inducing apoptosis, or programmed cell death, in cancer cells. [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate may also inhibit cancer cell growth by inhibiting the activity of enzymes involved in cell proliferation. In neurology, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate may exert neuroprotective effects by inhibiting oxidative stress and inflammation. In immunology, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate may enhance the activity of immune cells by modulating cytokine production.
Biochemical and Physiological Effects:
[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation. In neurology, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to inhibit oxidative stress and inflammation, which may contribute to its neuroprotective effects. In immunology, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to enhance the activity of immune cells by modulating cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its potential as a cancer treatment. [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. Additionally, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to have neuroprotective and immunomodulatory effects, which may have applications in other fields of research. One limitation of using [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its limited availability. [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate is a relatively new compound, and its synthesis is complex and time-consuming.

Future Directions

There are several future directions for the study of [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate. One direction is to further investigate its potential as a cancer treatment. [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has shown promising results in inhibiting the growth of various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential in neurology, as it has shown neuroprotective effects in animal models of Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate for its various applications.

Synthesis Methods

[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate can be synthesized by reacting 2-methylsulfanylpyridine-3-carboxylic acid with propyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalyl chloride and then with potassium cyanate to yield [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate.

Scientific Research Applications

[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has also been studied for its potential in neurology, as it has been shown to have neuroprotective effects in animal models of Parkinson's disease. Additionally, [2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate has been studied for its immunomodulatory effects, as it has been shown to enhance the activity of immune cells.

properties

IUPAC Name

[2-oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-3-6-15-13(19)16-10(17)8-20-12(18)9-5-4-7-14-11(9)21-2/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGWDDSZYOLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(=O)COC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

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